2-(1-cyclopropyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(1-cyclopropyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is known for its versatility and is used in various scientific research applications, including drug discovery and development, as well as the study of biological processes and molecular interactions .
Preparation Methods
The synthesis of 2-(1-cyclopropyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride can be achieved through several methods. Common synthetic routes for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . Industrial production methods often involve the use of alpha halo-ketones and amino nitriles under controlled reaction conditions .
Chemical Reactions Analysis
2-(1-cyclopropyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is employed in the study of enzyme interactions and molecular pathways. In medicine, it is investigated for its potential therapeutic properties, including antibacterial, antifungal, and antiviral activities . Additionally, it is used in the development of new drugs and in the study of biological processes.
Mechanism of Action
The mechanism of action of 2-(1-cyclopropyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2-(1-cyclopropyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride is unique due to its specific structure and properties. Similar compounds include other imidazole derivatives such as 2-(1H-imidazol-5-yl)ethan-1-amine and 2-(1H-imidazol-4-yl)ethan-1-amine . These compounds share some chemical and biological properties but differ in their specific applications and effects.
Properties
Molecular Formula |
C8H15Cl2N3 |
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Molecular Weight |
224.13 g/mol |
IUPAC Name |
2-(3-cyclopropylimidazol-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c9-4-3-8-5-10-6-11(8)7-1-2-7;;/h5-7H,1-4,9H2;2*1H |
InChI Key |
IKTWNZZEYWXYSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC=C2CCN.Cl.Cl |
Origin of Product |
United States |
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